molecular formula C9H6N2O3 B13945008 3-(3-Nitro-phenyl)-isoxazole CAS No. 4264-04-4

3-(3-Nitro-phenyl)-isoxazole

Cat. No.: B13945008
CAS No.: 4264-04-4
M. Wt: 190.16 g/mol
InChI Key: NHPMUEYBXLLTMC-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a nitrophenyl group at the third position Isoxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 3-nitrobenzaldehyde oxime with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of a nitrile oxide intermediate, which undergoes a 1,3-dipolar cycloaddition with the alkyne to form the isoxazole ring .

Industrial Production Methods

Industrial production of 3-(3-nitrophenyl)isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.

    Cycloaddition: Alkynes, nitrile oxides.

Major Products Formed

Scientific Research Applications

3-(3-Nitrophenyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)isoxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl group can interact with the active site of enzymes, while the isoxazole ring can provide additional binding interactions. The compound’s effects are mediated through various molecular targets and pathways, including inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)isoxazole
  • 3-(2-Nitrophenyl)isoxazole
  • 3-(3-Aminophenyl)isoxazole
  • 3-(3-Methylphenyl)isoxazole

Uniqueness

3-(3-Nitrophenyl)isoxazole is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and binding properties. Compared to other nitrophenyl isoxazoles, the 3-nitro substitution provides distinct electronic and steric effects, making it a valuable compound for various applications .

Properties

CAS No.

4264-04-4

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-(3-nitrophenyl)-1,2-oxazole

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(6-8)9-4-5-14-10-9/h1-6H

InChI Key

NHPMUEYBXLLTMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=C2

Origin of Product

United States

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